REACTION_SMILES
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[CH:26]([N:27]([CH:28]([CH3:29])[CH3:30])[CH2:31][CH3:32])([CH3:33])[CH3:34].[Cl:15][c:16]1[c:17]([S:22](=[O:23])(=[O:24])[Cl:25])[cH:18][cH:19][cH:20][cH:21]1.[Cl:35][CH2:36][Cl:37].[ClH:14].[F:1][c:2]1[c:3]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[cH:4][cH:5][cH:6][cH:7]1>>[F:1][c:2]1[c:3]([N:8]2[CH2:9][CH2:10][N:11]([S:22]([c:17]3[c:16]([Cl:15])[cH:21][cH:20][cH:19][cH:18]3)(=[O:23])=[O:24])[CH2:12][CH2:13]2)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccccc1N1CCNCC1
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccccc1Cl)N1CCN(c2ccccc2F)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |